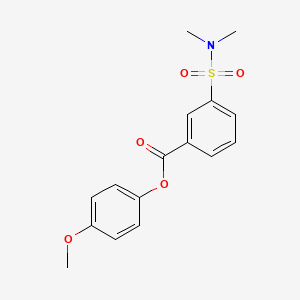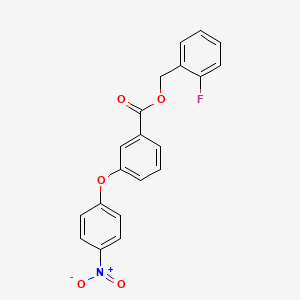![molecular formula C24H22O5S B3504913 4-benzoylbenzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3504913.png)
4-benzoylbenzyl 3-[(4-methylphenyl)sulfonyl]propanoate
Overview
Description
4-Benzoylbenzyl 3-[(4-methylphenyl)sulfonyl]propanoate is an organic compound with the molecular formula C24H22O5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoylbenzyl 3-[(4-methylphenyl)sulfonyl]propanoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzoylbenzyl 3-[(4-methylphenyl)sulfonyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The benzoyl and sulfonyl groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Benzoylbenzyl 3-[(4-methylphenyl)sulfonyl]propanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzoylbenzyl 3-[(4-methylphenyl)sulfonyl]propanoate involves its interaction with specific molecular targets and pathways. The benzoyl and sulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Benzoylphenyl 3-[(4-methylphenyl)sulfonyl]propanoate: A similar compound with slight structural differences.
3-(4-Methylphenylsulfonamido)propanoic acid: Another related compound with a different functional group arrangement.
Uniqueness
4-Benzoylbenzyl 3-[(4-methylphenyl)sulfonyl]propanoate is unique due to its specific combination of benzoyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4-benzoylphenyl)methyl 3-(4-methylphenyl)sulfonylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O5S/c1-18-7-13-22(14-8-18)30(27,28)16-15-23(25)29-17-19-9-11-21(12-10-19)24(26)20-5-3-2-4-6-20/h2-14H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBNZAHZVDQUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-5-(dimethylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B3504830.png)

![[4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate](/img/structure/B3504836.png)
![N-(3-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3504844.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3504846.png)
![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide](/img/structure/B3504859.png)
![5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one](/img/structure/B3504867.png)
![2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE](/img/structure/B3504877.png)
![3,4-dimethoxy-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3504881.png)
![2-(3,4-DIETHOXYBENZYL)-5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE](/img/structure/B3504888.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B3504897.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3504905.png)
![N-[(2,4-DICHLOROPHENYL)METHYL]-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENESULFONAMIDE](/img/structure/B3504907.png)
